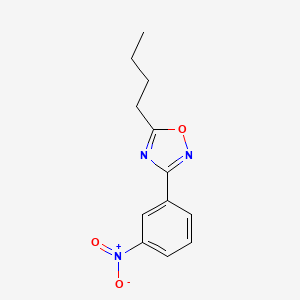

5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-7-11-13-12(14-18-11)9-5-4-6-10(8-9)15(16)17/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJSMRSHJOWWNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674503 |

Source

|

| Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-66-7 |

Source

|

| Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10185-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that serves as a crucial pharmacophore in medicinal chemistry.[1][2] Its utility as a bioisostere for amide and ester functionalities has led to its incorporation into a wide array of therapeutic candidates, valued for enhancing metabolic stability and modulating pharmacokinetic profiles.[3] This guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of a specific derivative, 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole . We detail a robust and reproducible synthetic strategy, explain the mechanistic rationale behind the chosen methodology, and present a full suite of analytical techniques required for structural elucidation and purity confirmation. This document is intended for researchers and professionals in organic synthesis and drug development, offering both a practical laboratory procedure and the underlying chemical principles.

Strategic Approach: Retrosynthetic Analysis

A logical synthesis begins with a strategic deconstruction of the target molecule. The most reliable and widely adopted method for constructing the 1,2,4-oxadiazole core involves the cyclization of an O-acyl amidoxime intermediate.[3] This intermediate is formed from two key precursors: an amidoxime, which will form the C3-N-C part of the ring, and an acylating agent, which provides the C5 atom and its substituent.

Following this logic, the target molecule, this compound, is disconnected across the O1-C5 and N2-C3 bonds. This retrosynthetic analysis identifies 3-nitrobenzamidoxime and an activated form of valeric acid, such as valeryl chloride , as the optimal starting synthons.

Caption: Retrosynthetic analysis of the target oxadiazole.

Synthetic Pathway and Mechanistic Rationale

The synthesis is executed in a two-step sequence starting from commercially available 3-nitrobenzonitrile.

Step 1: Synthesis of 3-Nitrobenzamidoxime

The first step is the conversion of the nitrile group into an amidoxime. This is achieved by reacting 3-nitrobenzonitrile with hydroxylamine in the presence of a mild base.

-

Causality: The base, typically potassium carbonate or sodium bicarbonate, is crucial for generating free hydroxylamine (NH₂OH) from its hydrochloride salt (NH₃OH⁺Cl⁻).[4][5] The liberated hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent proton transfer and tautomerization yield the final amidoxime product. The reaction is often performed in an aqueous ethanol mixture to ensure solubility of both the organic nitrile and the inorganic salts.

Step 2: Acylation and Cyclodehydration

This step constitutes the core of the 1,2,4-oxadiazole synthesis.[6] The 3-nitrobenzamidoxime is first acylated with valeryl chloride to form an O-acyl amidoxime intermediate. This is immediately followed by a thermally induced cyclodehydration to yield the final product.

-

Mechanism & Causality:

-

Acylation: The amidoxime's hydroxylamine oxygen is a more potent nucleophile than the amino nitrogen and selectively attacks the highly electrophilic carbonyl carbon of valeryl chloride.[3] A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the hydrochloric acid (HCl) byproduct, preventing protonation of the amidoxime and driving the reaction to completion.

-

Cyclodehydration: The isolated O-acyl amidoxime intermediate is heated in a high-boiling solvent like toluene or xylene. The thermal energy facilitates an intramolecular nucleophilic attack of the amino nitrogen onto the carbonyl carbon. This forms a transient tetrahedral intermediate which then collapses, eliminating a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring.

-

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as valeryl chloride are corrosive and moisture-sensitive.

Protocol 3.1: Synthesis of (Z)-N'-hydroxy-3-nitrobenzimidamide (3-Nitrobenzamidoxime)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzonitrile (7.40 g, 50 mmol), hydroxylamine hydrochloride (4.17 g, 60 mmol), and potassium carbonate (8.29 g, 60 mmol).

-

Solvent Addition: Add 100 mL of 95% ethanol and 20 mL of deionized water.

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 300 mL of ice-cold water with stirring. A pale yellow solid will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 3-nitrobenzamidoxime. The typical yield is 80-90%. The product can be used in the next step without further purification.

Protocol 3.2: Synthesis of this compound

-

Setup: To a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel, add 3-nitrobenzamidoxime (5.43 g, 30 mmol) and 80 mL of anhydrous pyridine.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add valeryl chloride (4.34 g, 36 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction (Acylation): After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the formation of the O-acyl intermediate by TLC.

-

Cyclization: Heat the reaction mixture to 100 °C and maintain this temperature for 3-4 hours. The cyclization progress can be monitored by the disappearance of the intermediate spot on TLC.

-

Work-up: Cool the mixture to room temperature and pour it into 300 mL of a 1M HCl aqueous solution (ice-cold). A crude product will precipitate or form an oil.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate / Hexanes gradient) to afford the pure product as a white to off-white solid.

Characterization and Data Analysis

A comprehensive suite of analytical techniques is required to unambiguously confirm the structure and assess the purity of the final compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula, while NMR and FTIR spectroscopy elucidate the specific arrangement of atoms and functional groups.[7][8]

Table 1: Expected Analytical Data for this compound

| Analysis Technique | Parameter | Expected Value / Observation |

| HRMS (ESI+) | Calculated [M+H]⁺ for C₁₂H₁₄N₃O₃⁺ | m/z 248.1030 |

| Found [M+H]⁺ | m/z 248.10XX (within 5 ppm) | |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons (4H) | δ 8.85 (t, J = 2.0 Hz, 1H), 8.40 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 8.35 (ddd, J = 7.8, 1.8, 1.0 Hz, 1H), 7.70 (t, J = 8.0 Hz, 1H) |

| Butyl -CH₂- (α to ring) | δ 2.95 (t, J = 7.5 Hz, 2H) | |

| Butyl -CH₂- | δ 1.85 (quint, J = 7.5 Hz, 2H) | |

| Butyl -CH₂- | δ 1.45 (sext, J = 7.4 Hz, 2H) | |

| Butyl -CH₃ | δ 0.98 (t, J = 7.4 Hz, 3H) | |

| ¹³C NMR (101 MHz, CDCl₃) | Oxadiazole C5 | δ ~178.0 |

| Oxadiazole C3 | δ ~168.5 | |

| Aromatic C-NO₂ | δ ~148.5 | |

| Aromatic CHs & C-quat | δ ~135.0, 130.2, 127.5, 125.0, 122.0 | |

| Butyl Chain | δ ~28.0, 26.5, 22.0, 13.6 | |

| FTIR (ATR, cm⁻¹) | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ (strong) |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ (strong) | |

| C=N (Oxadiazole Ring) | ~1615 cm⁻¹ (medium) | |

| C-H (Aliphatic) | ~2870-2960 cm⁻¹ |

Integrated Characterization Workflow

The process of confirming the final product's identity and purity follows a logical sequence, ensuring that each step validates the next.

Caption: Post-synthesis characterization and validation workflow.

Conclusion

This guide outlines a validated and efficient pathway for the synthesis of this compound. By employing a classical amidoxime-based strategy, the target compound can be reliably produced in good yield. The causality-driven explanations for procedural steps and the comprehensive characterization workflow provide a robust framework for researchers. The detailed protocols and expected analytical data serve as a practical reference for the successful execution and validation of this synthesis, enabling further investigation of this and related compounds in drug discovery and development programs.

References

-

Title: Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives Source: MDPI URL: [Link]

-

Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI URL: [Link]

-

Title: 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins Source: MDPI URL: [Link]

-

Title: Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists Source: PubMed Central (PMC) URL: [Link]

-

Title: A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride Source: Indian Academy of Sciences URL: [Link]

-

Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Source: Arkivoc URL: [Link]

-

Title: Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 1,2,4-oxadiazoles (a review) Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Energetic 3-Nitro-1,2,4-oxadiazoles Source: ResearchGate URL: [Link]

-

Title: The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Screening of New[1][2][9]Oxadiazole,[2][9][10]Triazole, and[2][9][10]Triazolo[4,3-b][2][9][10]triazole Derivatives as Potential Antitumor Agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS Source: HETEROCYCLES, Vol. 78, No. 1, 2009 URL: [Link]

-

Title: Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions Source: Organic Letters URL: [Link]

-

Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: ResearchGate URL: [Link]

-

Title: Synthesis of a p-Nitrobenzamidoxime Source: PrepChem.com URL: [Link]

-

Title: What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? Source: Chemistry For Everyone (YouTube) URL: [Link]

- Title: Process for producing benzamidoximes Source: Google Patents URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It explains the causal relationships between the molecule's structure and its spectral features, offering a predictive framework for characterization. Every piece of data is contextualized with established spectroscopic principles, ensuring a robust and self-validating interpretation.

The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known for its role in a variety of therapeutic agents.[1][2][3] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the synthesis of new molecular entities. This guide will systematically deconstruct the predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of the title compound, providing the foundational data required for its identification and quality control.

Molecular Structure and Foundational Analysis

A thorough understanding of the molecular architecture is paramount before delving into spectral interpretation. The title compound, this compound, possesses several key structural features that will dictate its spectroscopic fingerprint: a butyl chain, a 1,2,4-oxadiazole heterocyclic core, and a meta-substituted nitrophenyl ring.

Molecular Formula: C₁₂H₁₃N₃O₃

Molecular Weight (Monoisotopic Mass): 247.0957 g/mol

The diagram below illustrates the compound's structure with systematic numbering for unambiguous referencing in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, which is invaluable for structural elucidation. For the title compound, Electron Ionization (EI) would be a suitable method.

Expected Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. Given the molecular formula C₁₂H₁₃N₃O₃, the exact mass is calculated to be 247.0957. A high-resolution mass spectrometer should detect this ion, confirming the elemental composition.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Nitroaromatic compounds and oxadiazoles exhibit characteristic fragmentation pathways.[4][5][6][7]

Key predicted fragmentation steps include:

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (mass = 46), leading to a fragment at m/z 201 .[5]

-

Loss of NO: Loss of nitric oxide (mass = 30) can also occur, yielding a fragment at m/z 217 .[4]

-

Oxadiazole Ring Cleavage: The 1,2,4-oxadiazole ring can undergo retro-cycloaddition (RCA) fragmentation, a typical pathway for these systems.[8] This could lead to the formation of a 3-nitrophenylnitrile cation (m/z 148 ) or a butyl nitrile fragment.

-

Butyl Chain Fragmentation: The butyl chain can undergo cleavage, primarily through the loss of propyl radical (•C₃H₇, mass = 43) via β-cleavage, resulting in a fragment at m/z 204 . Successive loss of methylene groups (CH₂) can also be observed.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 2.1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Formula | Identity / Proposed Loss |

| 247 | [C₁₂H₁₃N₃O₃]⁺ | Molecular Ion (M⁺) |

| 217 | [C₁₂H₁₃N₂O₂]⁺ | [M - NO]⁺ |

| 204 | [C₉H₈N₃O₃]⁺ | [M - C₃H₇]⁺ |

| 201 | [C₁₂H₁₃N₂O]⁺ | [M - NO₂]⁺ |

| 148 | [C₇H₄N₂O₂]⁺ | [3-nitrophenylnitrile]⁺ |

| 76 | [C₆H₄]⁺ | [Benzene ring fragment]⁺ |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[9] It is an excellent tool for identifying the presence of specific functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Key Expected Absorptions:

-

Aromatic C-H Stretch: Look for weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Strong absorptions are expected in the 2960-2850 cm⁻¹ region from the butyl chain.

-

Nitro Group (NO₂) Stretch: This is a key diagnostic feature. Two strong bands are expected: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[10][11]

-

C=N Stretch: The carbon-nitrogen double bonds within the oxadiazole ring will show absorptions in the 1680-1580 cm⁻¹ range.[12]

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The C-O single bond within the oxadiazole ring will likely appear in the 1300-1000 cm⁻¹ region.[12]

Table 3.1: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium-Weak |

| 2960 - 2850 | Aliphatic C-H | Stretch | Strong |

| 1620 - 1580 | Oxadiazole C=N | Stretch | Medium |

| 1550 - 1475 | Aromatic NO₂ | Asymmetric Stretch | Strong |

| 1470 - 1450 | Aliphatic C-H | Bend (Scissoring) | Medium |

| 1360 - 1290 | Aromatic NO₂ | Symmetric Stretch | Strong |

| ~1100 | Oxadiazole C-O | Stretch | Medium-Strong |

| 900 - 675 | Aromatic C-H | Out-of-plane Bend | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Aromatic Region (δ 7.5 - 9.0 ppm): The 3-nitrophenyl group will give rise to four signals in this downfield region.[13] The strong electron-withdrawing effect of the nitro group and the oxadiazole ring deshields these protons significantly.

-

H-2' : This proton is ortho to the oxadiazole and meta to the nitro group. It will likely be a singlet or a narrow triplet around δ 8.8-9.0 ppm.

-

H-4' : This proton is ortho to the nitro group and meta to the oxadiazole. It is expected to be a doublet of doublets (or a triplet) around δ 8.3-8.5 ppm.

-

H-6' : This proton is ortho to the oxadiazole and meta to the nitro group. It is expected to be a doublet of doublets around δ 8.2-8.4 ppm.

-

H-5' : This proton is meta to both groups and will appear as a triplet around δ 7.7-7.9 ppm. This is typically the most upfield of the aromatic signals.[14]

Aliphatic Region (δ 0.9 - 3.2 ppm): The butyl chain attached to the C5 position of the oxadiazole ring will produce four distinct signals.

-

H-1'' (α-CH₂): These two protons are adjacent to the electron-withdrawing oxadiazole ring and will be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.0-3.2 ppm.

-

H-2'' (β-CH₂): These two protons will appear as a sextet (or multiplet) around δ 1.8-2.0 ppm.

-

H-3'' (γ-CH₂): These two protons will appear as a sextet (or multiplet) around δ 1.4-1.6 ppm.

-

H-4'' (δ-CH₃): The terminal methyl group will be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm.

Table 4.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2' | 8.8 - 9.0 | t | 1H | ~2.0 (meta) |

| H-4' | 8.3 - 8.5 | dd | 1H | ~8.0 (ortho), ~1.5 (meta) |

| H-6' | 8.2 - 8.4 | dd | 1H | ~8.0 (ortho), ~1.5 (meta) |

| H-5' | 7.7 - 7.9 | t | 1H | ~8.0 (ortho) |

| H-1'' | 3.0 - 3.2 | t | 2H | ~7.5 |

| H-2'' | 1.8 - 2.0 | sext | 2H | ~7.5 |

| H-3'' | 1.4 - 1.6 | sext | 2H | ~7.5 |

| H-4'' | 0.9 - 1.0 | t | 3H | ~7.5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Aromatic & Heterocyclic Region (δ 115 - 180 ppm):

-

C5 (Oxadiazole): This carbon, attached to the butyl group, is expected to be highly deshielded, appearing around δ 175-180 ppm.[15]

-

C3 (Oxadiazole): This carbon, attached to the nitrophenyl ring, will also be significantly downfield, likely around δ 165-170 ppm.[15]

-

C3' (ipso-NO₂): The carbon bearing the nitro group will be found around δ 148 ppm.

-

Aromatic CHs: The four aromatic CH carbons (C2', C4', C5', C6') will appear in the δ 120-135 ppm range.[16][17]

-

C1' (ipso-Oxadiazole): The carbon attached to the oxadiazole ring will be found around δ 130-133 ppm.

Aliphatic Region (δ 10 - 35 ppm): The four carbons of the butyl chain will appear in the upfield region.

-

C1'' (α-CH₂): ~δ 28-32 ppm

-

C2'' (β-CH₂): ~δ 29-33 ppm

-

C3'' (γ-CH₂): ~δ 21-24 ppm

-

C4'' (δ-CH₃): ~δ 13-15 ppm

Table 4.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) |

| C5 | 175 - 180 |

| C3 | 165 - 170 |

| C3' | ~148 |

| C5' | ~134 |

| C1' | 130 - 133 |

| C6' | ~129 |

| C4' | ~127 |

| C2' | ~122 |

| C2'' | 29 - 33 |

| C1'' | 28 - 32 |

| C3'' | 21 - 24 |

| C4'' | 13 - 15 |

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential. The following methodologies represent best practices for the spectroscopic analysis of small organic molecules like this compound.

Mass Spectrometry Acquisition

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source.

-

Method: Introduce the sample via direct infusion or through a GC inlet.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 250 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Profile (for high-resolution data).

-

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.[18]

Infrared Spectroscopy Acquisition

-

Sample Preparation (Solid): Prepare a KBr pellet.[19] Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for a quicker analysis, the Nujol mull technique can be used.[20]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment (or a pure KBr pellet) to subtract atmospheric (H₂O, CO₂) and accessory absorptions.[21]

-

Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 (co-added to improve signal-to-noise).

-

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[22][23][24] Ensure the sample is fully dissolved and free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.[25]

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Sources

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. journalspub.com [journalspub.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. scispace.com [scispace.com]

- 16. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 17. 1H and 13C NMR spectra of infinitene and the ring current effect of the aromatic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. organomation.com [organomation.com]

- 23. publish.uwo.ca [publish.uwo.ca]

- 24. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 25. mdpi.com [mdpi.com]

Physical and chemical properties of 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole.

An In-depth Technical Guide to 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to deliver not just data, but also expert insights into the synthesis, characterization, and reactivity of this molecule, grounded in established scientific principles.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered considerable attention in pharmaceutical research due to its unique physicochemical properties and broad spectrum of biological activities.[2][3] Notably, the 1,2,4-oxadiazole nucleus is considered a bioisostere of esters and amides, allowing it to mimic these functional groups while offering improved metabolic stability and pharmacokinetic profiles.[1] Its derivatives have been investigated for diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][4]

This compound incorporates three key structural features:

-

A 1,2,4-Oxadiazole Core: Providing metabolic stability and a rigid framework for substituent orientation.

-

A 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the molecule and can serve as a handle for further chemical modification, such as reduction to an amine.

-

A 5-Butyl Group: A flexible, lipophilic alkyl chain that can impact the molecule's solubility, membrane permeability, and binding interactions with biological targets.

This guide will delve into the essential scientific data required by researchers to effectively synthesize, handle, and derivatize this compound.

Synthesis and Mechanistic Considerations

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative.[2] This [4+1] atom approach is generally preferred over the 1,3-dipolar cycloaddition of nitriles and nitrile oxides due to higher yields and fewer side products.[2]

For the target molecule, this compound, the synthesis involves the reaction of 3-nitrobenzamidoxime with a pentanoic acid derivative (e.g., pentanoyl chloride or valeric anhydride).

Sources

- 1. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Topic: Discovery and Initial Screening of 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

An In-depth Technical Guide

Abstract

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents due to its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide details a comprehensive, scientifically-grounded strategy for the rational design, synthesis, and initial biological evaluation of a novel derivative, 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole . The molecular architecture combines a lipophilic n-butyl group at the C5 position, intended to enhance cell membrane permeability, with an electron-withdrawing 3-nitrophenyl moiety at the C3 position—a feature often correlated with potent biological activity in related compounds.[3] We present a robust synthetic protocol, a multi-tiered initial screening cascade targeting key therapeutic areas, and a framework for interpreting the resulting data to guide further drug development efforts.

Rationale and Design Strategy

The impetus for investigating this compound stems from the extensive therapeutic potential of the 1,2,4-oxadiazole class, which exhibits a remarkable spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

Causality of Component Selection:

-

1,2,4-Oxadiazole Core: This heterocycle is not merely a linker but an active pharmacophore. Its electron-poor nature and ability to participate in hydrogen bonding make it an effective mimic for peptide bonds while offering superior resistance to hydrolytic degradation.[7]

-

3-(3-Nitrophenyl) Substituent: The placement of a nitro group, a strong electron-withdrawing moiety, on the phenyl ring is a deliberate design choice. In analogous heterocyclic systems, this feature has been shown to enhance cytotoxic effects against cancer cell lines and bolster antimicrobial activity.[3][8] The meta-position was selected to modulate the electronic profile of the molecule distinctly from ortho- or para-substituted analogs.

-

5-Butyl Substituent: A straight-chain alkyl group is incorporated to systematically increase lipophilicity. The n-butyl chain provides a balance between aqueous solubility and the hydrophobicity required to traverse cellular membranes, a critical factor for reaching intracellular targets.

This strategic combination of a proven scaffold with rationally selected substituents forms the basis for the hypothesis that this compound is a promising candidate for discovery screening.

Chemical Synthesis and Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most reliably achieved through the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative.[5][9] The proposed pathway is designed for efficiency and high yield, leveraging common and well-documented synthetic transformations.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of N'-hydroxy-3-nitrobenzimidamide (Intermediate)

-

To a solution of 3-nitrobenzonitrile (1.0 eq) in ethanol/water (3:1), add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Add cold water to precipitate the product.

-

Filter the resulting solid, wash with copious amounts of water, and dry under vacuum to yield the amidoxime intermediate as a solid.

-

Causality: The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion without promoting side reactions.

-

Protocol 2.2.2: Synthesis of this compound (Final Product)

-

Suspend the N'-hydroxy-3-nitrobenzimidamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the flask to 0°C in an ice bath.

-

Add pyridine (1.2 eq) to act as a base and catalyst.

-

Add pentanoyl chloride (1.1 eq) dropwise to the cooled solution. The formation of the O-acylated intermediate is typically rapid.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Transfer the reaction mixture to a flask containing toluene and heat to reflux for 10-12 hours to induce cyclodehydration. Monitor by TLC.

-

After cooling, wash the organic mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to obtain the final compound.

-

Trustworthiness: This two-step, one-pot modification is a self-validating system. The successful formation of the O-acylated intermediate, which can be monitored, is a prerequisite for the subsequent thermal cyclization to the desired 1,2,4-oxadiazole ring.[5]

-

Structural Characterization

The identity and purity of the synthesized compound will be confirmed using a suite of spectroscopic techniques. Expected results are extrapolated from structurally similar compounds.[8][10]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-nitrophenyl ring (~δ 7.5-8.5 ppm), and distinct signals for the butyl chain protons, including a triplet for the terminal methyl group (~δ 0.9 ppm). |

| ¹³C NMR | Resonances for the two heterocyclic carbons of the oxadiazole ring (~δ 168-176 ppm), aromatic carbons, and the four distinct carbons of the butyl chain. |

| HRMS (ESI+) | A precise mass-to-charge ratio corresponding to the molecular formula [C₁₂H₁₃N₃O₃+H]⁺. |

| FT-IR | Characteristic absorption bands for C=N stretching of the oxadiazole ring (~1580 cm⁻¹), and strong symmetric and asymmetric stretches for the nitro group (NO₂) (~1530 and 1350 cm⁻¹). |

Initial Screening Cascade: A Multi-Tiered Approach

A hierarchical screening strategy is employed to efficiently assess the compound's biological potential across key therapeutic areas. This approach maximizes data generation while conserving resources.

Screening Workflow Diagram

Caption: A tiered workflow for initial biological screening.

Tier 1: Primary Screening Protocols

Protocol 3.2.1: Anticancer Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMSO/media. Treat cells with final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.2.2: Antimicrobial Susceptibility (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of ~5 x 10⁵ CFU/mL in appropriate broth media.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for fungi).

-

Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Hypothetical Tier 1 Data and Interpretation

The following table summarizes potential outcomes from the primary screen, which would guide subsequent decisions.

| Assay Type | Target | Parameter | Hypothetical Result | Implication |

| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 15.2 µM | Hit. Moderate activity warrants further investigation. |

| A549 (Lung Cancer) | IC₅₀ | > 100 µM | Inactive against this cell line. | |

| HCT-116 (Colon Cancer) | IC₅₀ | 25.8 µM | Weak activity. | |

| Antimicrobial | S. aureus (Gram+) | MIC | 8 µg/mL | Hit. Potent activity against Gram-positive bacteria. |

| E. coli (Gram-) | MIC | > 128 µg/mL | Inactive against this Gram-negative bacteria. | |

| C. albicans (Fungus) | MIC | 64 µg/mL | Weak antifungal activity. |

Interpretation: Based on this hypothetical data, this compound would be identified as a dual-activity hit , with promising cytotoxic effects against breast cancer cells and potent antibacterial activity against S. aureus. The lack of activity against E. coli suggests a potential mechanism specific to Gram-positive bacteria or issues with penetrating the outer membrane of Gram-negative bacteria.

Conclusion and Future Directions

This guide has outlined a logical and robust framework for the discovery and initial evaluation of this compound. The proposed synthesis is efficient and grounded in established chemical principles. The tiered screening cascade provides a clear path from initial broad-spectrum testing to hit identification.

Based on the potential hit profile described, the following steps would be recommended:

-

Hit Confirmation: Resynthesize the compound to confirm the observed biological activity.

-

Selectivity Profiling: Test the compound against non-cancerous human cell lines (e.g., HEK293) to determine its therapeutic index.

-

Mechanism of Action (MoA) Studies: For the anticancer activity, investigate the mode of cell death (apoptosis vs. necrosis). For the antibacterial activity, conduct time-kill assays and explore potential targets like cell wall synthesis or DNA gyrase.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs by varying the length of the alkyl chain at C5 and exploring different substituents on the phenyl ring at C3 to optimize potency and selectivity.

This systematic approach ensures that promising compounds like this compound are advanced through the early stages of drug discovery with a high degree of scientific rigor.

References

-

MDPI. "Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives." Available at: [Link].

-

Hasan, A., et al. "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry, Vol. 23, No. 5 (2011), 2007-2010. Available at: [Link].

-

ResearchGate. "(PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol." Available at: [Link].

-

PharmaTutor. "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review." Available at: [Link].

-

MDPI. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Available at: [Link].

-

Sonawane, G., et al. "Synthesis, Characterization and Pharmacological Screening of 1,3,4-Oxadiazoles." Asian Journal of Chemistry, Vol. 36, (2024), 1436-1446. Available at: [Link].

-

Indian Journal of Chemistry. "Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity." Available at: [Link].

-

PMC - PubMed Central. "Biological activity of oxadiazole and thiadiazole derivatives." Available at: [Link].

-

PMC - PubMed Central. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Available at: [Link].

-

Journal of Young Pharmacists. "Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs." Available at: [Link].

-

NIH. "Synthesis and Screening of New[7][8][9]Oxadiazole,[7][9][10]Triazole, and[7][9][10]Triazolo[4,3-b][7][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116)." Available at: [Link].

-

MDPI. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Available at: [Link].

-

Neda, I., et al. "SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS." Rev. Roum. Chim., 2011, 56(8), 819-823. Available at: [Link].

-

Encyclopedia.pub. "Novel 1,2,4-Oxadiazole Derivatives." Available at: [Link].

-

ResearchGate. "4‐Nitrophenyl derivative of 1,2,4‐oxadiazole 37 capable of binding with..." Available at: [Link].

-

NIH. "A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines." Available at: [Link].

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to serve as a bioisosteric replacement for ester and amide functionalities. This technical guide delves into the prospective biological activities of a novel derivative, 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. Drawing upon the extensive pharmacological history of the 1,2,4-oxadiazole class of compounds, which have demonstrated a wide array of activities including anticancer, antimicrobial, and anti-inflammatory effects, we outline a comprehensive strategy for the synthesis and biological evaluation of this specific molecule.[1][2][3][4][5] This document serves as a roadmap for researchers, providing detailed experimental protocols and the scientific rationale for investigating its potential as a therapeutic agent.

Introduction: The Prominence of the 1,2,4-Oxadiazole Moiety

The five-membered heterocyclic 1,2,4-oxadiazole ring is a privileged structure in drug discovery, prized for its chemical and thermal stability.[1] Its derivatives have been explored for a multitude of therapeutic applications, demonstrating a broad spectrum of pharmacological activities.[3][4][5][6] These include potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][7] The versatility of the oxadiazole ring allows for structural modifications that can fine-tune its biological activity, making it an attractive scaffold for the development of new therapeutic agents.[5] The subject of this guide, this compound, incorporates key structural features—a butyl group at the 5-position and a nitrophenyl group at the 3-position—that suggest a strong potential for significant biological effects. The nitrophenyl moiety, in particular, is a common feature in compounds with demonstrated antimicrobial and anticancer activities.

Rationale for Investigation

The selection of this compound for in-depth biological evaluation is predicated on a careful analysis of structure-activity relationships within the oxadiazole family. The presence of the 1,2,4-oxadiazole core provides a stable and versatile platform, while the specific substituents are hypothesized to confer distinct pharmacological properties. The butyl group can enhance lipophilicity, potentially improving membrane permeability, while the nitrophenyl group is a well-known pharmacophore associated with various biological activities, including antimicrobial and cytotoxic effects. This strategic combination of moieties warrants a thorough investigation into the compound's therapeutic potential.

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a well-established synthetic route for 1,2,4-oxadiazoles, which typically involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Preparation of 3-Nitrobenzamidoxime: 3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours. The product, 3-nitrobenzamidoxime, is then isolated by filtration and can be purified by recrystallization.

-

Cyclocondensation to form the 1,2,4-Oxadiazole Ring: The prepared 3-nitrobenzamidoxime is dissolved in a solvent such as pyridine or dioxane. Valeryl chloride is added dropwise to the solution at a controlled temperature (often 0°C to room temperature). The reaction mixture is then heated to reflux for a specified period to facilitate the cyclization. After cooling, the product is isolated by pouring the reaction mixture into water and collecting the precipitate. Purification can be achieved through column chromatography or recrystallization.

Comprehensive Biological Evaluation Strategy

A tiered approach is recommended for the biological evaluation of this compound, starting with broad in vitro screening followed by more focused assays based on initial findings.

Caption: A tiered workflow for the biological evaluation of the target compound.

In Vitro Cytotoxicity Assays

The initial assessment of a novel compound's biological activity often begins with evaluating its cytotoxicity against various cell lines. This provides a baseline understanding of its potential as an anticancer agent and its general toxicity profile.

4.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., human cancer cell lines such as MCF-7, A549, and a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.1.2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[8]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) after a short incubation period.

-

Data Analysis: Quantify the amount of LDH released, which is proportional to the number of damaged cells.

| Assay | Principle | Endpoint | Reference |

| MTT | Measures mitochondrial reductase activity | Cell viability | |

| LDH | Measures release of lactate dehydrogenase | Cell membrane integrity | [8] |

In Vitro Antimicrobial Activity Assays

Given the prevalence of antimicrobial activity in nitrophenyl-containing compounds, evaluating the antibacterial and antifungal potential of this compound is crucial.

4.2.1. Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[9]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Agar Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate.

-

Disk Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

4.2.2. Broth Dilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

-

Serial Dilutions: Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Method | Principle | Endpoint | Reference |

| Disk Diffusion | Diffusion of antimicrobial agent into agar | Zone of inhibition | |

| Broth Dilution | Inhibition of microbial growth in liquid media | Minimum Inhibitory Concentration (MIC) |

In Vitro Anti-inflammatory Activity Assays

Many 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties.[4][11][12]

4.3.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These assays measure the ability of the compound to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are key mediators of inflammation.

-

Enzyme and Substrate Preparation: Prepare solutions of the respective enzymes (COX-1, COX-2, or 5-LOX) and their substrates (e.g., arachidonic acid).

-

Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Quantification: Measure the formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) using appropriate detection methods (e.g., colorimetric, fluorometric, or ELISA-based).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Potential Signaling Pathway Modulation

Based on the known biological activities of 1,2,4-oxadiazole derivatives, this compound may modulate several key signaling pathways.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. banglajol.info [banglajol.info]

A Comprehensive Technical Guide to Nitrophenyl-Substituted 1,2,4-Oxadiazoles: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of nitrophenyl-substituted 1,2,4-oxadiazoles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the core principles of their synthesis, the nuances of their characterization, and the expanding landscape of their biological applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] First synthesized in 1884, this scaffold has become a cornerstone in modern medicinal chemistry.[2][3] Its significance stems from several key properties:

-

Bioisosterism: The 1,2,4-oxadiazole ring is an effective bioisostere for amide and ester functional groups.[1][4] This substitution can enhance metabolic stability by replacing easily hydrolyzable groups, improve pharmacokinetic profiles, and modulate target binding, making it a valuable tool for lead optimization.

-

Physicochemical Properties: The presence of a furan-type oxygen and two pyridine-type nitrogen atoms renders the ring electron-poor, influencing its electronic and hydrogen-bonding capabilities.[1] This allows it to act as a versatile linker or pharmacophore that can engage in crucial interactions with biological targets.[1][4]

-

Diverse Biological Activities: For over four decades, derivatives of 1,2,4-oxadiazole have been explored for a vast array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3]

The introduction of a nitrophenyl substituent further modulates the properties of the oxadiazole core. The nitro group is a strong electron-withdrawing group (EWG), which can significantly influence the molecule's reactivity, binding affinity, and overall biological activity. The position of the nitro group (para, meta, or ortho) is a critical determinant of these effects, a factor we will explore in the context of structure-activity relationships (SAR).

Caption: Logical relationship of 1,2,4-oxadiazole properties.

Synthetic Methodologies: Constructing the Core Heterocycle

The synthesis of nitrophenyl-substituted 1,2,4-oxadiazoles predominantly relies on the formation of the heterocyclic ring from acyclic precursors. The most common and versatile approach involves the cyclization of an O-acyl amidoxime intermediate, which is itself derived from a nitrile.

The Principal Pathway: From Nitrile to Oxadiazole

The cornerstone of 1,2,4-oxadiazole synthesis is the conversion of a nitrile to an amidoxime, followed by acylation and cyclization. This multi-step process offers high modularity, as either the nitrile or the acylating agent can be varied to produce a diverse library of compounds.

Step 1: Amidoxime Formation The synthesis begins with a nitrophenyl-substituted benzonitrile. This starting material is reacted with hydroxylamine, typically as hydroxylamine hydrochloride with a base like sodium carbonate, to form the corresponding N'-hydroxy-benzamidine (amidoxime).[1] This step is critical; the amidoxime provides the N-C-N backbone required for the oxadiazole ring.

Step 2: Acylation and Cyclization The amidoxime is then reacted with an acylating agent (e.g., an acyl chloride or anhydride). This forms an O-acylated amidoxime intermediate which, upon heating, undergoes dehydrative cyclization to yield the 3,5-disubstituted 1,2,4-oxadiazole. This cyclization is often performed as a one-pot reaction to improve efficiency.[5]

Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Alternative and Modern Synthetic Protocols

While the classical approach is robust, several other methods have been developed to improve yields, reduce reaction times, and expand substrate scope.

-

One-Pot Syntheses: Many protocols now combine amidoxime formation and cyclization into a single step. For instance, reacting a nitrile, hydroxylamine, and an acid like Meldrum's acid under microwave irradiation provides a rapid, solvent-free route to 3,5-disubstituted 1,2,4-oxadiazoles.[5]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile. The nitrophenyl-substituted nitrile oxide can be generated in situ from various precursors, such as α-nitroketones, and then trapped by another nitrile to form the oxadiazole ring.[5]

-

Use of Coupling Agents: Reagents like ethyl-(N',N''-dimethylamino)-propyl-carbodiimide hydrochloride (EDC·HCl) can be used to facilitate the one-pot cyclization of amidoximes with carboxylic acids, avoiding the need for harsh acylating agents.[1]

Detailed Experimental Protocol: Synthesis of 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole

This protocol is a self-validating system for synthesizing a representative compound, based on the classical amidoxime pathway.

Part A: Synthesis of N'-Hydroxy-4-nitrobenzamidine

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-nitrobenzonitrile (14.8 g, 0.1 mol) in ethanol (100 mL).

-

Reaction Initiation: Add hydroxylamine hydrochloride (10.4 g, 0.15 mol) and sodium carbonate (8.0 g, 0.075 mol) to the solution.

-

Reflux: Heat the mixture to reflux with constant stirring for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield the amidoxime as a solid. Characterize via melting point and spectroscopy.

Part B: Synthesis of 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole

-

Reagent Preparation: In a 100 mL flask, dissolve the N'-hydroxy-4-nitrobenzamidine (1.81 g, 0.01 mol) in pyridine (20 mL).

-

Acylation: Cool the solution in an ice bath and add benzoyl chloride (1.40 g, 0.01 mol) dropwise while stirring. Allow the mixture to stir at room temperature for 2 hours.

-

Cyclization: Heat the reaction mixture to 100°C and maintain for 4 hours to effect cyclization.

-

Work-up: Cool the mixture and pour it into 150 mL of dilute hydrochloric acid.

-

Purification: Filter the crude solid, wash with water, and recrystallize from ethanol to obtain pure 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole.

-

Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.

Spectroscopic Characterization

Unambiguous identification of the synthesized nitrophenyl-substituted 1,2,4-oxadiazoles is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Characteristic Signature for Nitrophenyl-1,2,4-oxadiazoles |

| ¹H-NMR | Signals in the aromatic region (typically δ 7.5-8.5 ppm) show characteristic splitting patterns for the substituted phenyl rings. Protons on the nitrophenyl ring are often shifted downfield due to the nitro group's electron-withdrawing effect.[6] |

| ¹³C-NMR | Two distinct quaternary carbon signals in the δ 160-175 ppm range corresponding to C3 and C5 of the oxadiazole ring. The carbon attached to the nitro group (C-NO₂) also appears as a characteristic downfield signal.[6] |

| IR | Strong, sharp absorption bands around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (NO₂).[6] Additional bands for C=N stretching in the oxadiazole ring appear around 1610 cm⁻¹. |

| MS (EI) | A clear molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns often show cleavage of the oxadiazole ring and loss of the nitro group.[7] |

Biological Activities and Therapeutic Potential

The true value of the nitrophenyl-1,2,4-oxadiazole scaffold lies in its broad spectrum of biological activities. The nitro group's position and the nature of the second substituent on the oxadiazole ring are pivotal in determining the specific therapeutic application.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this class of compounds.

-

Mechanism of Action: While varied, common mechanisms include the inhibition of crucial cellular enzymes and disruption of cell growth pathways. Some derivatives act as potent inhibitors of enzymes like Carbonic Anhydrases (CAs), which are implicated in tumor progression.[2]

-

Structure-Activity Relationship (SAR): Research has shown that the introduction of an electron-withdrawing group (EWG) like a nitro group on the 5-aryl ring of the 1,2,4-oxadiazole increases antitumor activity.[2] Furthermore, for certain cancer cell lines, a meta-nitro substitution proved more favorable for potency than a para substitution.[2] Glycosyl-triazole linked 1,2,4-oxadiazoles with a p-nitrophenyl substitution have shown notable inhibition of cell growth in lung and larynx carcinoma cell lines.[1]

Enzyme Inhibition

-

Cholinesterase Inhibition: S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated prominent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[7]

-

COX-2 Inhibition: A novel series of 1,3,4-oxadiazoles was designed for selective cyclooxygenase-2 (COX-2) inhibition. The compound 2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole was identified as a potent and selective COX-2 inhibitor with significant anti-inflammatory activity in animal models.[8]

Antimicrobial and Antimycobacterial Activity

The 1,2,4-oxadiazole nucleus is a key feature in many antimicrobial agents. Specific nitrophenyl derivatives have been investigated for their potential against various pathogens. For example, a 4-nitrophenyl derivative of 1,2,4-oxadiazole has been identified as capable of binding to the cytochrome P450 CYP126A1 of Mycobacterium tuberculosis, suggesting a potential mechanism for antitubercular activity.[9] Additionally, S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have been screened for broad antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

Conclusion and Future Outlook

Nitrophenyl-substituted 1,2,4-oxadiazoles represent a privileged scaffold in medicinal chemistry and drug development. Their synthetic accessibility, coupled with their role as stable bioisosteres and their potent, tunable biological activities, ensures their continued relevance. The strong electron-withdrawing nature of the nitrophenyl group provides a powerful handle for modulating molecular properties to achieve desired therapeutic effects.

Future research should focus on elucidating precise mechanisms of action through advanced biochemical and cellular assays, optimizing pharmacokinetic profiles to develop viable drug candidates, and exploring novel applications in areas such as materials science. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, these compounds are poised to play an even greater role in addressing unmet medical needs.

References

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]

-

Glowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5649. Available at: [Link]

-

Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2014). ResearchGate. Available at: [Link]

-

Biernasiuk, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(17), 3841. Available at: [Link]

-

(PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2014). ResearchGate. Available at: [Link]

-

4‐Nitrophenyl derivative of 1,2,4‐oxadiazole 37 capable of binding with... (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Salihi, A. A., & Al-Khafaji, N. F. (2022). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Egyptian Journal of Chemistry. Available at: [Link]

-

Pang, W. Q., et al. (2012). Synthesis and characterization of energetic 3-nitro-1,2,4-oxadiazoles. Chemistry, 18(7), 1886-9. Available at: [Link]

-

Synthesis and biological activities of substituted 1,3,4-oxadiazolines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 81, 155-62. Available at: [Link]

-

Basile, L., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie, 356(10), e2300220. Available at: [Link]

-

A REVIEW ON OXADIAZOLES AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Khokara, S. L., et al. (2012). CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY. PharmaTutor. Available at: [Link]

-

Glowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. Available at: [Link]

-

Pace, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 380-398. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Enigma: A Predicted Mechanism of Action for 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

A Technical Guide for Drug Discovery Professionals

Introduction

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities.[1] Compounds incorporating this heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide delves into the predicted mechanism of action of a novel entity, 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, synthesizing existing knowledge of the oxadiazole pharmacophore and the influence of its specific substituents to propose a scientifically grounded hypothesis for its biological activity. The presence of the electron-withdrawing 3-nitrophenyl group strongly suggests a potential role as a modulator of intracellular signaling pathways, possibly through enzyme inhibition, making it a compound of significant interest for further investigation.

Predicted Mechanism of Action: Inhibition of Phosphoinositide 3-Kinase (PI3K) Signaling

Based on the structural features of this compound and the known biological activities of related compounds, we predict a primary mechanism of action centered on the inhibition of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

The rationale for this prediction is threefold:

-

The 1,2,4-Oxadiazole Core as a Hinge-Binding Mimic: The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, mimicking the interactions of native ligands with the hinge region of kinase domains. Many successful kinase inhibitors utilize such interactions for potent and selective binding.

-

The Influence of the 3-Nitrophenyl Substituent: The 3-nitrophenyl group is a strong electron-withdrawing moiety. This electronic feature can enhance the affinity of the molecule for the ATP-binding pocket of kinases. Furthermore, published research on related oxadiazole derivatives has shown that the introduction of electron-withdrawing groups on an aryl substituent can increase antitumor activity.[2]

-

The Role of the 5-Butyl Group: The lipophilic butyl chain at the 5-position is predicted to occupy a hydrophobic pocket within the kinase domain, further anchoring the molecule and contributing to its binding affinity and selectivity.

Our hypothesis posits that this compound acts as a competitive inhibitor at the ATP-binding site of PI3K, preventing the phosphorylation of its downstream targets, Akt and mTOR. This inhibition would lead to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-stage experimental workflow is proposed. This workflow is designed to first confirm the cytotoxic activity of the compound and then to systematically dissect its molecular mechanism of action.

Experimental Workflow Diagram

Caption: A step-by-step workflow for validating the predicted mechanism of action.

Detailed Experimental Protocols

Phase 1: In Vitro Cytotoxicity Screening

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines with known PI3K pathway activation status (e.g., MCF-7, A549, DU-145).[3]

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treat cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

-

Phase 2: Target Engagement & Pathway Analysis

1. Kinase Panel Screening

-

Objective: To assess the selectivity of the compound by screening it against a broad panel of recombinant human kinases.

-

Protocol:

-